![molecular formula C28H27F2N9O5 B8146682 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B8146682.png)

1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea

Vue d'ensemble

Description

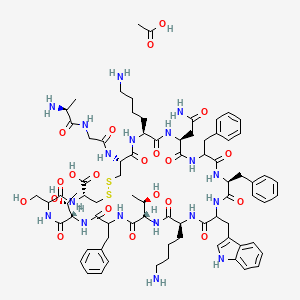

L'antagoniste de la GnRH 2 est un composé synthétique conçu pour inhiber l'action de l'hormone de libération des gonadotrophines (GnRH). La GnRH est une hormone clé dans la régulation du système reproducteur, stimulant la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante de l'hypophyse antérieure. L'antagoniste de la GnRH 2 est principalement utilisé dans les technologies de procréation assistée pour prévenir les pics prématurés d'hormone lutéinisante, qui peuvent perturber l'hyperstimulation ovarienne contrôlée .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'antagoniste de la GnRH 2 implique généralement la synthèse peptidique en phase solide. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, qui est ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique croissante.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés pour permettre un nouveau couplage.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle de l'antagoniste de la GnRH 2 suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le produit final est purifié par chromatographie liquide haute performance afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions : L'antagoniste de la GnRH 2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire à des résidus spécifiques d'acides aminés, comme la méthionine.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Dithiothréitol ou d'autres agents réducteurs.

Substitution : Dérivés d'acides aminés spécifiques et réactifs de couplage.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent des peptides modifiés avec une activité biologique ou une stabilité modifiées .

4. Applications de la recherche scientifique

L'antagoniste de la GnRH 2 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la régulation des hormones reproductives et ses effets sur divers types de cellules.

Médecine : Employé dans les technologies de procréation assistée pour prévenir les pics prématurés d'hormone lutéinisante. Il est également étudié pour ses applications thérapeutiques potentielles dans les cancers dépendants des hormones, comme le cancer de la prostate et le cancer du sein.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments

5. Mécanisme d'action

L'antagoniste de la GnRH 2 exerce ses effets en se liant de manière compétitive aux récepteurs de la GnRH dans l'hypophyse antérieure. Cette liaison empêche la GnRH endogène de stimuler la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante. Par conséquent, il y a une suppression rapide et réversible de ces hormones, ce qui est crucial pour contrôler l'hyperstimulation ovarienne dans les technologies de procréation assistée .

Applications De Recherche Scientifique

Gonadotropin-releasing hormone antagonist 2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating reproductive hormones and its effects on various cell types.

Medicine: Employed in assisted reproductive technologies to prevent premature luteinizing hormone surges. It is also being explored for potential therapeutic applications in hormone-dependent cancers, such as prostate and breast cancer.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mécanisme D'action

Comparison with Other Similar Compounds: Gonadotropin-releasing hormone antagonist 2 is compared with other gonadotropin-releasing hormone antagonists, such as cetrorelix, ganirelix, and teverelix. These compounds share a similar mechanism of action but differ in their amino acid sequences and pharmacokinetic properties.

Uniqueness: Gonadotropin-releasing hormone antagonist 2 is unique in its specific amino acid sequence, which provides distinct binding affinity and duration of action compared to other antagonists. This uniqueness allows for tailored applications in different clinical and research settings .

Comparaison Avec Des Composés Similaires

Comparaison avec d'autres composés similaires : L'antagoniste de la GnRH 2 est comparé à d'autres antagonistes de la GnRH, tels que la cétrorélite, la ganirélite et la teverélite. Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leurs séquences d'acides aminés et leurs propriétés pharmacocinétiques.

Unicité : L'antagoniste de la GnRH 2 est unique dans sa séquence d'acides aminés spécifique, ce qui lui confère une affinité de liaison et une durée d'action distinctes par rapport aux autres antagonistes. Cette unicité permet des applications sur mesure dans différents contextes cliniques et de recherche .

Liste de composés similaires :

- Cétrorélite

- Ganirélite

- Teverélite

- Dégarélix

- Abarélix

Propriétés

IUPAC Name |

1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJPTZZFUZNJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

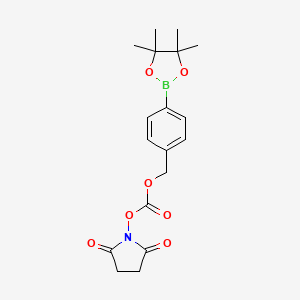

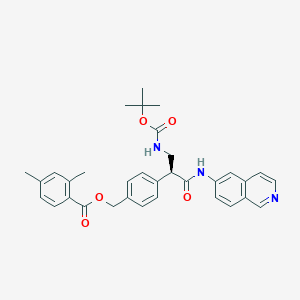

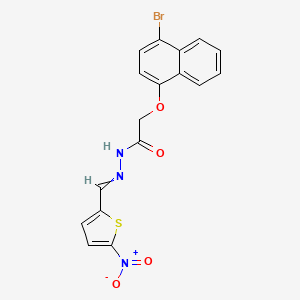

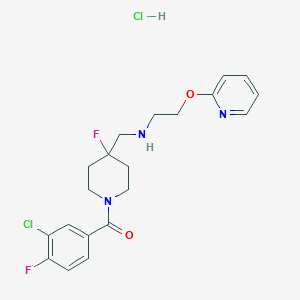

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)

![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)

![2-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B8146618.png)

![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)

![N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)

![(R)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B8146694.png)